molecular formula C14H20N2O4S B1328643 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane CAS No. 942474-69-3

1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane

Cat. No. B1328643
M. Wt: 312.39 g/mol
InChI Key: JDRRUTBBJKEUHO-UHFFFAOYSA-N
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Description

“1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane”, also known as aminocyclitol, is a bioactive heterocyclic compound. It has a molecular formula of C14H20N2O4S and a molecular weight of 312.39 g/mol .


Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, such as “1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane”, has been described in the literature. These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions . The resulting products can be easily converted into a range of highly functionalized azepanes .


Molecular Structure Analysis

The molecular structure of “1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane” is analyzed by quantum mechanics at the B3LYP and the CCSD(T) levels of theory with the triple-zeta quality basis set 6-311+G(d,p) . Twist-chair conformations are found to be stable conformations with the chair forms as transition states .


Chemical Reactions Analysis

The chemical reactions of seven-membered heterocyclic compounds like “1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane” involve the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane” include a molecular formula of C14H20N2O4S and a molecular weight of 312.39 g/mol .

Scientific Research Applications

Application in Optical Storage

Meng, Natansohn, Barrett, and Rochon (1996) described the synthesis of copolymers involving nitrophenyl compounds, exhibiting significant properties for reversible optical storage. The study highlights the use of nitrophenyl compounds in polymers, showing high photoinduced birefringence and potential applications in optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Use in Crystallographic Analysis

In a crystallographic study, Mthembu, Madeley, de Koning, and Michael (2012) synthesized a compound structurally related to 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane. This work contributes to understanding the molecular structure and potential applications in crystallography (Mthembu, Madeley, de Koning, & Michael, 2012).

Role in Kinetic Studies of Proton Abstraction

Jarczewski and Binkowska (2001) conducted kinetic studies involving 4-Nitrophenyl[bis(ethylsulphonyl)]methane, closely related to 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane. This study is significant in understanding the reactivity and proton transfer mechanisms of such compounds in organic chemistry (Jarczewski & Binkowska, 2001).

Chemical Reduction Processes

Cadogan and Todd (1969) investigated the reduction of nitro compounds, which can be related to the chemical processes involving 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane. These findings are relevant in the field of organic synthesis and reduction reactions (Cadogan & Todd, 1969).

Applications in Antihyperglycemic Compound Design

Prugovečki, Marinković, Vinković, and Dumić (2006) synthesized derivatives of 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane for potential applications in designing antihyperglycemic compounds. Their research contributes to the field of medicinal chemistry, particularly in the development of new therapeutic agents (Prugovečki et al., 2006).

Nonlinear Optical Characterization

Illescas et al. (2012) investigated the nonlinear optical properties of polymers containing nitrophenyl compounds. This research is pivotal in understanding the applications of such compounds in advanced material sciences, particularly in the field of photonics (Illescas et al., 2012).

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-21(19,20)12-7-8-13(14(11-12)16(17)18)15-9-5-3-4-6-10-15/h7-8,11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRRUTBBJKEUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane

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